2-Hydrazino-1H-benzimidazole
Description
2-Hydrazino-1H-benzimidazole is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35802. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-Hydrazino-1H-benzimidazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antiproliferative, and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 148.17 g/mol. Its structure consists of a benzimidazole core with a hydrazine substituent, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound derivatives exhibit significant antimicrobial properties. A study evaluated several synthesized derivatives against various pathogenic strains, revealing promising results:
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
2g | 4 | Staphylococcus aureus (MRSA) |
1b | 64 | Candida albicans |
1c | 64 | Aspergillus niger |
The compound 2g demonstrated the best activity against the MDA-MB-231 cell line and significant inhibition against multiple bacterial strains, including MRSA .
Antiproliferative Activity
The antiproliferative effects of this compound have been linked to its ability to disrupt tubulin polymerization, a critical process in cell division. In vitro studies have shown that certain derivatives possess IC50 values comparable to established chemotherapeutic agents:
Compound | IC50 (μM) | Cell Line |
---|---|---|
2g | 16.38 | MDA-MB-231 |
1i | Comparable to podophyllotoxin | Various tumor cell lines |
These findings suggest that modifications in the hydrazone structure can enhance cytotoxicity against cancer cells, with specific substitutions leading to improved efficacy .
Antioxidant Activity
The antioxidant potential of this compound derivatives has also been explored. The presence of hydroxyl groups in the phenyl moiety significantly enhances their radical scavenging abilities. For instance, compounds with multiple hydroxyl groups exhibited high Hydroxyl Radical Antioxidant Capacity (HORAC) values:
Compound | HORAC Value |
---|---|
5b | High |
5c | Comparable to quercetin |
These compounds were recognized for their ability to scavenge peroxyl radicals effectively, indicating their potential as therapeutic agents in oxidative stress-related diseases .
Case Studies
Case Study 1: Anthelmintic Activity
A series of this compound derivatives were tested for their anthelmintic properties against Trichinella spiralis. Compounds such as 5b and 5d showed complete larvicidal effects at concentrations as low as 50 μg/mL after just 24 hours of incubation. This highlights their potential not only as anticancer agents but also as effective treatments for parasitic infections .
Case Study 2: Synergistic Effects
Another study investigated the combined effects of benzimidazole derivatives with traditional antibiotics. The results indicated that certain derivatives could enhance the efficacy of antibiotics against resistant strains, suggesting a synergistic mechanism that could be exploited in drug development .
Properties
IUPAC Name |
1H-benzimidazol-2-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUYWNZBZXDJEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164704 | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15108-18-6 | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015108186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15108-18-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydrazino-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the main applications of 2-Hydrazinyl-1H-benzo[d]imidazole in chemical synthesis?
A1: 2-Hydrazinyl-1H-benzo[d]imidazole serves as a valuable building block in organic synthesis, particularly for creating molecules with potential biological activity. In the provided study [], it was utilized as a key starting material to synthesize two novel series of heterocyclic compounds:
Q2: How were the synthesized compounds characterized in the study?
A2: The newly synthesized compounds incorporating the 2-Hydrazinyl-1H-benzo[d]imidazole scaffold were meticulously characterized using a combination of spectroscopic techniques []:
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